N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a unique compound with potential applications across various scientific fields. Its structure, composed of a tetrahydroquinoline and thiophene carboxamide moiety, makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves a multi-step process. It begins with the sulfonation of propane, followed by the cyclization to form the tetrahydroquinoline ring. The thiophene-2-carboxamide is then coupled to the tetrahydroquinoline moiety using standard amide bond formation techniques. Reactions are often conducted under inert atmospheres to prevent oxidation and at moderate temperatures to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the preparation of this compound would likely involve automated processes to ensure precision and reproducibility. Large-scale reactors, advanced purification techniques, and stringent quality control measures would be employed to produce the compound in significant quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can undergo several chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and quinoline derivatives.
Reduction: It can be reduced to form corresponding amines and reduced thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halides, nitrates, and alkylating agents under varied conditions depending on the specific reaction.
Major Products Formed
Oxidation Products: Sulfonic acids, quinoline N-oxides.
Reduction Products: Amines, reduced thiophene derivatives.
Substitution Products: Varied derivatives depending on the substituents used in the reaction.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to various proteins or nucleic acids, influencing biochemical pathways.
Medicine
The medicinal potential of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is under investigation. Its ability to modulate specific biological targets could lead to the development of new therapeutic agents for diseases where these targets are implicated.
Industry
Industrial applications might include its use as an intermediate in the synthesis of materials with unique properties, such as pharmaceuticals, agrochemicals, or specialty polymers.
Mechanism of Action
The compound's mechanism of action is determined by its ability to interact with specific molecular targets. This might involve binding to receptors or enzymes, altering their function. The pathways affected by these interactions could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Unique Features
What sets N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide apart is its combined tetrahydroquinoline and thiophene moieties. This unique combination provides distinct chemical and biological properties not seen in many similar compounds.
Similar Compounds
Quinoline Derivatives: Such as quinoline-2-carboxamides and quinoline-4-sulfonamides.
Thiophene Derivatives: Such as thiophene-2-carboxamides and thiophene-3-sulfonamides.
Tetrahydroquinoline Derivatives: Including 1,2,3,4-tetrahydroquinoline-6-sulfonamides.
These similar compounds may share some chemical properties but lack the specific structural features and combined functionalities of this compound. This makes the latter compound especially interesting for targeted research and applications.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-11-24(21,22)19-9-3-5-13-12-14(7-8-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSTTIYXBKFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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